![molecular formula C15H18N2O2S B2890699 (2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide CAS No. 642943-39-3](/img/structure/B2890699.png)
(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide” is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 . This product is intended for research use only.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.38 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and reactivity would require experimental determination .Wissenschaftliche Forschungsanwendungen
Potential Applications in Medicinal Chemistry
Drug Design and Development : The structure of "(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide" suggests it could be of interest in the design of new pharmaceutical agents. Compounds with carbamothioyl groups and phenyl rings are often explored for their pharmacological properties. For example, phenyl groups are common in drugs due to their ability to interact with biological targets, while carbamothioyl groups could imply potential for enzyme inhibition or modulation of biological pathways.
Synthetic Intermediate : This compound might serve as a synthetic intermediate in the synthesis of more complex molecules. Its structure indicates potential for further functionalization or incorporation into larger, biologically active molecules, which could be of interest in synthetic organic chemistry and drug synthesis research.
Biological Activity Studies : The specific structural motifs within this compound suggest it could be studied for biological activity. Compounds containing both amide and thioamide functionalities are often explored for their potential interactions with biological molecules, which could lead to applications in cancer research, neurodegenerative diseases, or as antibacterial and antifungal agents.
References for Related Research
While direct research on this compound was not identified, the following references provide insight into the types of studies and applications that related structures and functionalities are involved in:
Chemistry and Pharmacology of Acrylamides : Studies on acrylamides, such as the review by Friedman (2003), delve into the chemistry, metabolism, and potential health impacts of acrylamides, offering insights into how similar compounds might be explored for their biological activities and potential risks (Friedman, 2003).
Synthetic Approaches in Medicinal Chemistry : Research on the synthesis and reactivity of compounds containing phenyl and carbamothioyl groups, as discussed by Krompiec et al. (2008), could provide a foundation for understanding how such structures might be manipulated for the development of new drugs or as probes in biological systems (Krompiec et al., 2008).
Applications in Biochemical Research : The exploration of enzymatic reactions and their inhibition by compounds with specific functional groups could be relevant. Studies on enzyme inhibitors that target specific biochemical pathways might offer insights into potential research applications of structurally related compounds.
Eigenschaften
IUPAC Name |
(E)-N-(oxolan-2-ylmethylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(9-8-12-5-2-1-3-6-12)17-15(20)16-11-13-7-4-10-19-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,16,17,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIGRLULBBQIGQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)
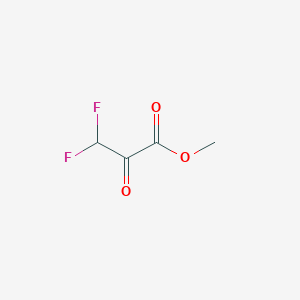
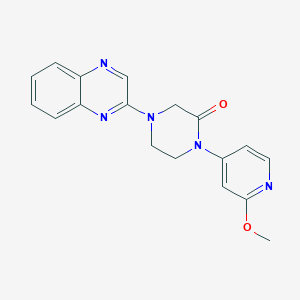
![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)
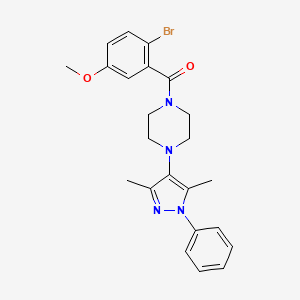
![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
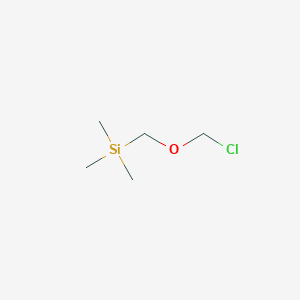

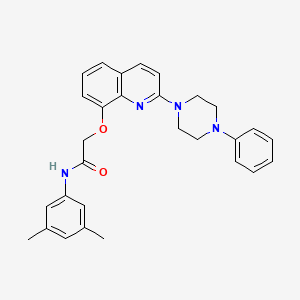
![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)